3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine
Overview
Description
3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2’-o-(2-methoxyethyl) antisense oligonucleotides (asos), have been shown to target specific mrna sequences . By binding to these sequences, they can modulate the translation of proteins or eliminate toxic RNA .
Mode of Action
Antisense oligonucleotides work by hybridizing to their target complementary mRNA, which may alter the site of splicing or result in RNA degradation through RNase H activity, thereby modulating the translation of proteins or eliminating toxic RNA .
Biochemical Pathways
Related compounds such as 2’-o-(2-methoxyethyl) antisense oligonucleotides have been shown to impact the amp-activated protein kinase (ampk) signaling pathway . This pathway plays a central role in cellular energy homeostasis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) characteristics of a related compound, volanesorsen, have been studied . Volanesorsen is highly bound to plasma proteins and exhibits a multiphasic decline in plasma concentrations, characterized by a relatively fast initial distribution phase and then a much slower terminal elimination phase . The major elimination pathway for Volanesorsen and its metabolites is urinary excretion .
Result of Action
Treatment with volanesorsen, a related compound, leads to a robust decrease in both apoc3 production and triglyceride concentrations .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
It is known that 2-methoxyethyl compounds have been used in the modification of oligonucleotides, which are resistant to nuclease metabolism in both plasma and tissue . This suggests that 3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the properties of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown pharmacologic activity in animal models, illustrating their ability to regulate the expression of targeted genes .
Metabolic Pathways
2-methoxyethyl compounds have been involved in various metabolic pathways, including those related to glucose, glutamine, acetate, and lipid metabolism .
Transport and Distribution
Similar compounds have shown that plasma clearance is dominated by distribution to tissues .
Subcellular Localization
Similar compounds have been localized in perinuclear lysosomes and have induced a decrease in mitochondrial activity following irradiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization in the presence of an oxidizing agent. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares the thiadiazole ring but has different substituents, leading to distinct chemical and biological properties.
N,N-bis(2-methoxyethyl)acrylamide: Although structurally different, this compound also contains a methoxyethyl group, which can influence its reactivity and applications.
Uniqueness
3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine is unique due to the specific combination of the methoxyethyl group and the thiadiazole ring
Properties
IUPAC Name |
3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-9-3-2-4-7-5(6)10-8-4/h2-3H2,1H3,(H2,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWSFCTTYMFLLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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